Ethyl 3-amino-3-(3-nitrophenyl)propanoate
Overview
Description
Ethyl 3-amino-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of propanoic acid, featuring an amino group and a nitro group attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-nitrophenyl)propanoate typically involves the esterification of 3-amino-3-(3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-amino-3-(3-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Scientific Research Applications
Ethyl 3-amino-3-(3-nitrophenyl)propanoate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2-nitrophenyl)propanoate
- Ethyl 3-amino-3-(4-nitrophenyl)propanoate
- Methyl 3-amino-3-(3-nitrophenyl)propanoate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The position of the nitro group relative to the amino group can significantly affect the compound’s properties and its interactions with other molecules .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXTZDRXJICHPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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